molecular formula C24H30N2O4 B297625 N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide

N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide

Cat. No. B297625
M. Wt: 410.5 g/mol
InChI Key: NMIKSMUZGLDGQJ-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and biotechnology. This compound is known for its unique chemical structure and properties that make it suitable for various research purposes.

Mechanism of Action

The mechanism of action of N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In addition, this compound has also been shown to inhibit the activity of certain proteins that are involved in the cell cycle, such as cyclin-dependent kinases (CDKs).
Biochemical and Physiological Effects:
N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has also been shown to have anti-inflammatory effects. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide in lab experiments is its potential anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide. One of the future directions is the development of new drugs and therapies based on this compound. Studies have shown that this compound has potential anticancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies. Another future direction is the study of the toxicity of this compound. Studies have shown that this compound can be toxic to normal cells at high concentrations, and further research is needed to determine its toxicity levels and potential side effects. Finally, future research can focus on the optimization of the synthesis method of this compound, which can lead to the development of more efficient and cost-effective methods.

Synthesis Methods

The synthesis of N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide involves several steps. The first step involves the preparation of 4-(4-methoxy-2-methylphenyl)butane-1,3-dione, which is then reacted with hydrazine hydrate to obtain 4-(4-methoxy-2-methylphenyl)butanehydrazide. The final step involves the reaction of 4-(4-methoxy-2-methylphenyl)butanehydrazide with (Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl bromide to obtain N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide.

Scientific Research Applications

N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent. In the field of biotechnology, this compound has been studied for its potential use in the development of new drugs and therapies.

properties

Product Name

N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide

Molecular Formula

C24H30N2O4

Molecular Weight

410.5 g/mol

IUPAC Name

N//'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-4-(4-methoxy-2-methylphenyl)butanehydrazide

InChI

InChI=1S/C24H30N2O4/c1-5-8-20-14-18(15-22(24(20)28)30-6-2)16-25-26-23(27)10-7-9-19-11-12-21(29-4)13-17(19)3/h5,11-16,25H,1,6-10H2,2-4H3,(H,26,27)/b18-16-

InChI Key

NMIKSMUZGLDGQJ-VLGSPTGOSA-N

Isomeric SMILES

CCOC1=C/C(=C\NNC(=O)CCCC2=C(C=C(C=C2)OC)C)/C=C(C1=O)CC=C

SMILES

CCOC1=CC(=CNNC(=O)CCCC2=C(C=C(C=C2)OC)C)C=C(C1=O)CC=C

Canonical SMILES

CCOC1=CC(=CNNC(=O)CCCC2=C(C=C(C=C2)OC)C)C=C(C1=O)CC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.